Welcome to the BenchChem Online Store!
molecular formula C8H10FNO B8697672 1-(3-Amino-4-fluorophenyl)ethanol CAS No. 701-42-8

1-(3-Amino-4-fluorophenyl)ethanol

Cat. No. B8697672
M. Wt: 155.17 g/mol
InChI Key: WRBRIQRGTCMPFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06831080B2

Procedure details

To a solution of 1-(3-amino-4-fluorophenyl)-ethanone (3 g) in a mixture of MeOH (20 mL) and CH2Cl2 (20 mL) was added in portions NaBH4 (1520 mg) at 0° C. After stirring for 0.5 hours, the reaction mixture was quenched with saturated NH4Cl solution and most of the solvent was removed in vacuo. The residue was extracted with CH2Cl2, and the combined organic layer was washed with water, dried over MgSO4 and concentrated in vacuo. The residue was purified by silica gel flash chromatography (33% ethyl acetate in hexane) to give 2.9 g of the title compound as an oil.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1520 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([C:9](=[O:11])[CH3:10])[CH:5]=[CH:6][C:7]=1[F:8].[BH4-].[Na+]>CO.C(Cl)Cl>[NH2:1][C:2]1[CH:3]=[C:4]([CH:9]([OH:11])[CH3:10])[CH:5]=[CH:6][C:7]=1[F:8] |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
NC=1C=C(C=CC1F)C(C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1520 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with saturated NH4Cl solution and most of the solvent
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with CH2Cl2
WASH
Type
WASH
Details
the combined organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel flash chromatography (33% ethyl acetate in hexane)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
NC=1C=C(C=CC1F)C(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.